molecular formula C8H4FNO3 B6174422 5-fluorofuro[3,2-b]pyridine-2-carboxylic acid CAS No. 2624142-06-7

5-fluorofuro[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B6174422
CAS No.: 2624142-06-7
M. Wt: 181.1
InChI Key:
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Description

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluorofuro[3,2-b]pyridine-2-carboxylic acid typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the use of fluorinated reagents to introduce the fluorine atom into the furan ring, followed by coupling with a pyridine derivative. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its use as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 5-fluorofuro[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)pyridine-2-carboxylic acid
  • 6-Chloro-5-fluoropyridine-2-carboxylic acid
  • 5-Trifluoromethyl-pyridine-2-carboxylic acid

Uniqueness

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both a furan and a pyridine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its fluorine atom also enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

2624142-06-7

Molecular Formula

C8H4FNO3

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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